molecular formula C15H10F2O6 B13778468 3,3'-Methylenebis(5-fluoro-2-hydroxybenzoic acid)

3,3'-Methylenebis(5-fluoro-2-hydroxybenzoic acid)

Katalognummer: B13778468
Molekulargewicht: 324.23 g/mol
InChI-Schlüssel: DHTUSJZHAWXCNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) is a chemical compound known for its unique structure and properties It is characterized by the presence of two fluorinated hydroxybenzoic acid moieties connected by a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) typically involves the reaction of 5-fluoro-2-hydroxybenzoic acid with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two aromatic rings. The reaction conditions often include the use of sulfuric acid as a catalyst and a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality 3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid).

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Wissenschaftliche Forschungsanwendungen

3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) involves its interaction with specific molecular targets and pathways. The compound’s fluorinated aromatic rings and hydroxy groups enable it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or cytotoxic activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3’-Methylenebis(5-fluoro-2-hydroxybenzoic acid) is unique due to the presence of two fluorinated hydroxybenzoic acid moieties connected by a methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C15H10F2O6

Molekulargewicht

324.23 g/mol

IUPAC-Name

3-[(3-carboxy-5-fluoro-2-hydroxyphenyl)methyl]-5-fluoro-2-hydroxybenzoic acid

InChI

InChI=1S/C15H10F2O6/c16-8-2-6(12(18)10(4-8)14(20)21)1-7-3-9(17)5-11(13(7)19)15(22)23/h2-5,18-19H,1H2,(H,20,21)(H,22,23)

InChI-Schlüssel

DHTUSJZHAWXCNM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)F)C(=O)O)O)O)C(=O)O)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.